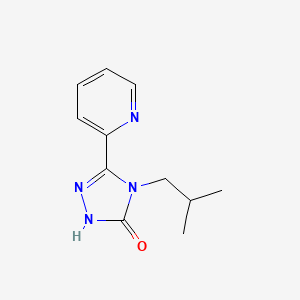

4-(2-methylpropyl)-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

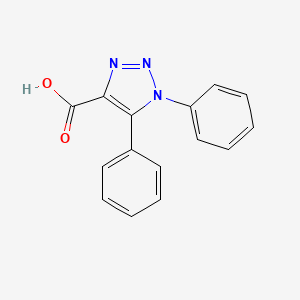

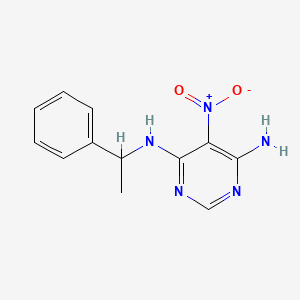

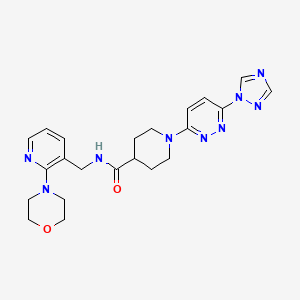

The compound “4-(2-methylpropyl)-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one” is a complex organic molecule. It contains a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and pyrimidine . It also contains a 1,2,4-triazole ring, which is a class of heterocyclic compounds that contain three nitrogen atoms in the five-membered ring .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyridine and 1,2,4-triazole rings in separate reactions, followed by their combination. The 2-methylpropyl group could be introduced via a substitution or addition reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridine and 1,2,4-triazole rings. The electron-deficient nature of the triazole ring might make it a site for potential reactions .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyridine and 1,2,4-triazole rings. Pyridine is a basic compound and can undergo electrophilic substitution reactions, while 1,2,4-triazole can act as a ligand in coordination chemistry .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the pyridine ring might contribute to its basicity, while the 1,2,4-triazole ring might influence its reactivity .Aplicaciones Científicas De Investigación

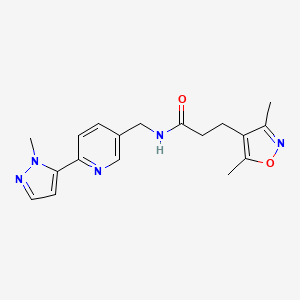

Catalytic Applications

- Aerobic Alcohol Oxidation : Pyridine–triazole ligands have been used in copper-catalyzed aerobic alcohol oxidation, demonstrating that the catalytic activity can be enhanced by the electron-rich nature of N-based ligands. This suggests potential applications in the development of more efficient catalytic systems for alcohol oxidation to aldehydes (Pech Thongkam et al., 2015).

Ligand Chemistry and Coordination Complexes

Metal Complexation : The structural and catalytic properties of metal complexes with pyridyl-mesoionic carbene ligands, incorporating pyridine and triazole units, have been extensively studied. These complexes are significant for their applications in transfer hydrogenation catalysis, offering insights into the development of new catalytic materials (A. Bolje et al., 2015).

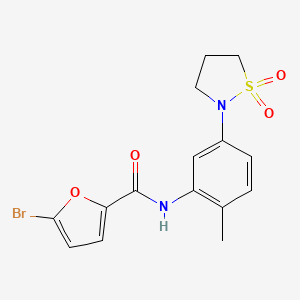

Water Oxidation Catalysis : Research into ruthenium complexes for water oxidation has shown the potential of triazole-containing ligands to enhance catalytic efficiency, highlighting their importance in the search for effective water-splitting catalysts (R. Zong et al., 2005).

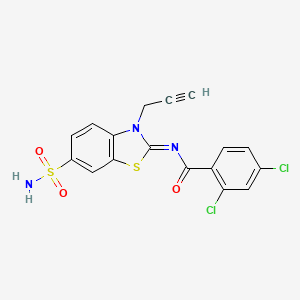

Pharmaceutical Research

Kinase Inhibition : Derivatives of the compound have been explored for their potential as kinase inhibitors, with a focus on the development of treatments for various diseases. This includes the scalable synthesis of potent kinase inhibitors for therapeutic applications (P. Arunachalam et al., 2019).

Xanthine Oxidoreductase Inhibition : Studies on inhibitors of xanthine oxidoreductase, such as FYX-051, have revealed the potential therapeutic applications of triazole derivatives in the treatment of hyperuricemia, demonstrating the compound's relevance in medicinal chemistry (Koji Matsumoto et al., 2011).

Material Science and Luminescence

- Luminescent Materials : The design and synthesis of iridium(III) complexes with (4'-substituted-2'-pyridyl)-1,2,4-triazole ligands for deep blue phosphorescence emission indicate the potential of such compounds in the development of OLED materials and devices, showcasing the role of these compounds in advanced material science applications (H. Park et al., 2013).

Propiedades

IUPAC Name |

4-(2-methylpropyl)-3-pyridin-2-yl-1H-1,2,4-triazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O/c1-8(2)7-15-10(13-14-11(15)16)9-5-3-4-6-12-9/h3-6,8H,7H2,1-2H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBANPYNOTUNDDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=NNC1=O)C2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(butan-2-yl)-2-({8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2986583.png)

![N-(1,3-benzothiazol-2-yl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2986588.png)

![[3-(3-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2986591.png)